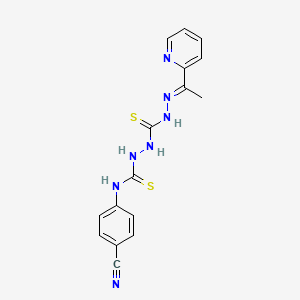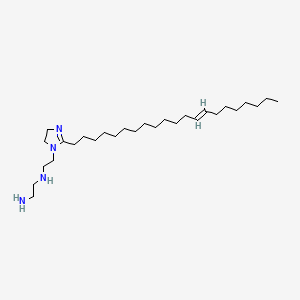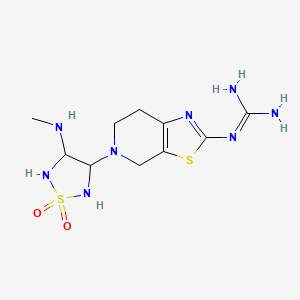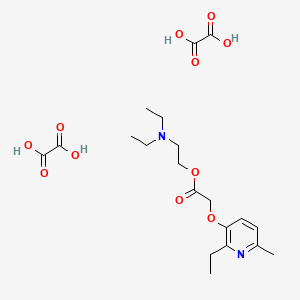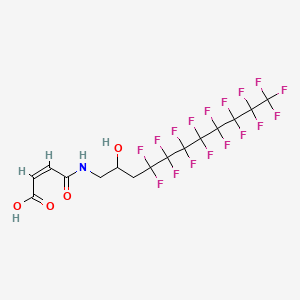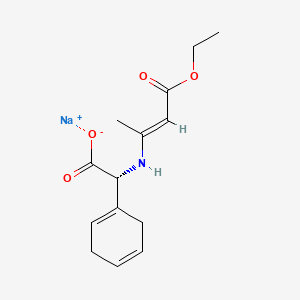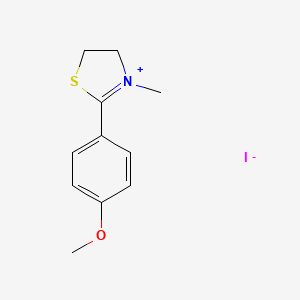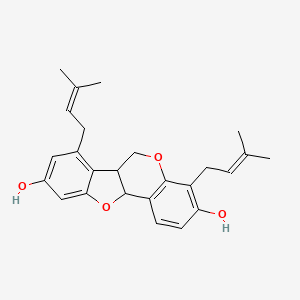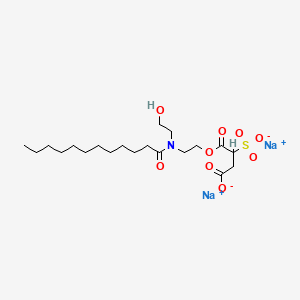
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- is a complex organotin compound with the molecular formula C20H42Cl2N2S4Sn2 . This compound is characterized by the presence of tin (Sn) atoms, sulfur (S) atoms, and nitrogen (N) atoms within its structure, making it a unique and interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- typically involves the reaction of organotin precursors with sulfur and nitrogen-containing ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of the desired compound.
Solvent: Organic solvents such as toluene or dichloromethane are commonly used.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms (Cl) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism by which 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane: A related compound with a similar core structure but different substituents.
5,14-Dibutyl-5,14-dichloro-7,12-dithioxo-6,13-dithia-8,11-diaza-5,14-distannaoctadecane: Another variant with different functional groups.
Uniqueness
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- stands out due to its specific combination of tin, sulfur, and nitrogen atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
41115-34-8 |
|---|---|
Molekularformel |
C20H42Cl2N2S4Sn2 |
Molekulargewicht |
747.2 g/mol |
IUPAC-Name |
[dibutyl(chloro)stannyl] N-[2-[[dibutyl(chloro)stannyl]sulfanylcarbothioylamino]ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.4C4H9.2ClH.2Sn/c7-3(8)5-1-2-6-4(9)10;4*1-3-4-2;;;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);4*1,3-4H2,2H3;2*1H;;/q;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
DVZDYUZIIHRGSZ-UHFFFAOYSA-J |
Kanonische SMILES |
CCCC[Sn](CCCC)(SC(=S)NCCNC(=S)S[Sn](CCCC)(CCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



